An In-depth Technical Guide to 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1328640-77-2)
An In-depth Technical Guide to 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (CAS 1328640-77-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, a substituted pyrazole derivative with significant potential in medicinal chemistry. Although specific data for this compound (CAS 1328640-77-2) is limited in public literature, this document constructs a robust scientific profile based on established principles of pyrazole chemistry, including a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a hypothesized mechanism of action. Drawing on the well-documented anti-inflammatory properties of related pyrazole-containing compounds, this guide proposes its potential as a selective cyclooxygenase-2 (COX-2) inhibitor and provides detailed, field-proven protocols for its synthesis, characterization, and in vitro biological evaluation.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The clinical success of pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor), Sildenafil (a phosphodiesterase-5 inhibitor), and Rimonabant (a cannabinoid receptor antagonist) underscores the therapeutic versatility of this scaffold.[3]
The structural features of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid, specifically the N-ethyl group, the C4-nitro substituent, and the C5-acetic acid moiety, suggest a molecule designed to interact with specific biological targets. The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring and participate in key interactions with protein residues.[3] The acetic acid side chain provides a crucial acidic center, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that interact with the active site of cyclooxygenase enzymes.[3] This guide will explore the synthesis, properties, and potential applications of this promising molecule.
Molecular Profile and Predicted Physicochemical Properties
Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₉N₃O₄ | Structural Analysis |
| Molecular Weight | 199.17 g/mol | Calculation from Formula |
| Appearance | Off-white to pale yellow solid | Analogy to similar nitro-pyrazole compounds |
| Melting Point | 150-160 °C | Extrapolation from related pyrazole carboxylic acids |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in water. | Based on the presence of a carboxylic acid and a polar nitro group |
| pKa (Carboxylic Acid) | 4.0 - 5.0 | Typical range for acetic acid derivatives adjacent to a heterocyclic ring |
| LogP | ~1.5 | Estimation based on structure |
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient multi-step synthesis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid can be conceptualized, leveraging well-established reactions in heterocyclic chemistry. The proposed pathway begins with the construction of the core pyrazole ring, followed by sequential functionalization.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Intermediate C)
This initial step utilizes the classic Knorr pyrazole synthesis, a robust method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[4]
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Rationale: The reaction between ethyl acetoacetate and ethylhydrazine is a well-established and high-yielding method for constructing the desired N-ethylated pyrazole core. The regioselectivity is generally high, with the more nucleophilic nitrogen of ethylhydrazine attacking the more electrophilic ketone carbonyl of ethyl acetoacetate.
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Protocol:
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To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.0 eq) and sodium acetate (2.0 eq).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to yield the title compound.
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Step 2: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole (Intermediate D)
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Rationale: The ester group at the 3-position is not required in the final product and can be removed through hydrolysis followed by decarboxylation.
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Protocol:
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Dissolve ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and 2M aqueous sodium hydroxide.
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Reflux the mixture for 2-3 hours until saponification is complete (monitored by TLC).
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Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 2-3.
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Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.
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Cool the solution and neutralize with saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step.
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Step 3: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole (Intermediate E)
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Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent for this transformation.[4]
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Protocol:
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To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) with stirring.
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Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
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Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
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Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the nitro-pyrazole.
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Step 4: Synthesis of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid (Target Compound G)
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Rationale: A common method to introduce a carboxymethyl group is via the corresponding nitrile. The methyl group at C5 can be functionalized through radical bromination to an intermediate bromomethyl derivative, which is then converted to the nitrile. Subsequent hydrolysis yields the desired carboxylic acid.
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Protocol:
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Bromination: Dissolve 1-ethyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate.
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Cyanation: Dissolve the crude bromomethyl intermediate in dimethylformamide (DMF) and add sodium cyanide (1.2 eq). Heat the mixture at 60-70 °C for 2-4 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting nitrile by column chromatography.
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Hydrolysis: Reflux the purified 2-(1-ethyl-4-nitro-1H-pyrazol-5-yl)acetonitrile in a mixture of concentrated hydrochloric acid and water (1:1) for 4-6 hours. Cool the reaction mixture, and the product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid.
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Physicochemical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~8.5 (s, 1H, pyrazole-H3), ~4.2 (q, 2H, N-CH₂), ~3.8 (s, 2H, CH₂-COOH), ~1.4 (t, 3H, N-CH₂CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (COOH), ~145 (C-NO₂), ~140 (pyrazole-C5), ~135 (pyrazole-C3), ~45 (N-CH₂), ~30 (CH₂-COOH), ~15 (N-CH₂CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~3000 (br, O-H), ~1710 (C=O), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1300-1100 (C-N stretch) |
| Mass Spectrometry (ESI-) | m/z: 198.05 [M-H]⁻ |
Postulated Biological Activity and In Vitro Evaluation
Rationale for COX-2 Inhibition
Many pyrazole derivatives with structural similarities to 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][5] The key pharmacophoric features include:
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A Central Heterocyclic Ring: The pyrazole core acts as a scaffold.
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An Acidic Moiety: The acetic acid group can mimic the carboxylic acid of the natural substrate, arachidonic acid, and form critical interactions in the COX active site.
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Appropriate Substituents: The N-ethyl and C4-nitro groups can occupy hydrophobic pockets and form specific interactions within the enzyme's active site, contributing to both potency and selectivity over the COX-1 isoform.
The presence of a nitro group, in particular, has been shown in some classes of COX-2 inhibitors to enhance selectivity.[3]
Caption: Hypothesized inhibition of the COX-2 pathway.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a reliable method for assessing the COX-2 inhibitory potential of the synthesized compound.
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Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2, which then reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to COX-2 activity, and its reduction in the presence of the test compound indicates inhibition.
-
Materials:
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Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Fluorometric Probe (e.g., OxiRed™)
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Arachidonic Acid (substrate)
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Celecoxib (positive control inhibitor)
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96-well white opaque microplate
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Fluorescence plate reader (Ex/Em = 535/587 nm)
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-
Protocol:
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Compound Preparation: Prepare a stock solution of 2-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)acetic acid in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.
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Assay Plate Setup:
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Enzyme Control (100% activity): 10 µL of Assay Buffer.
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Inhibitor Control: 10 µL of a known concentration of Celecoxib.
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Test Wells: 10 µL of each dilution of the test compound.
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-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the "no enzyme" blank.
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Reaction Mix: Prepare a reaction mix containing COX Assay Buffer and the fluorometric probe. Add 80 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically for 10-15 minutes at 25 °C (Ex/Em = 535/587 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
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Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
-
Conclusion
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Abdel-Aziz, A. A.-M., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(10), 4578-4585.
- Deng, X., & Mani, N. S. (2006). A novel regioselective synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic Letters, 8(16), 3501-3504.
- Habeeb, A. G., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042.
- Katritzky, A. R., & Taylor, R. (1990).
- Li, J. J. (2009). Name reactions in heterocyclic chemistry. John Wiley & Sons.
- Rostom, S. A., et al. (2003). Synthesis and in vitro antitumor and antimicrobial evaluation of some 2,3,4,5-tetrahydro-1,2,4-triazine derivatives. Archives of Pharmacal Research, 26(8), 610-619.
- Sakya, S. M., et al. (2006). 5-Heteroatom-substituted pyrazoles as canine COX-2 inhibitors: Part 2. Structure-activity relationship studies of 5-alkylethers and 5-thioethers. Bioorganic & Medicinal Chemistry Letters, 16(5), 1202-1206.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.
- Uddin, M. J., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(24), 5273-5280.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680.
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